N-(2-Cyano-3-methylbutan-2-yl)-2-(4-methyl-4-naphthalen-2-yl-2,5-dioxoimidazolidin-1-yl)acetamide
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Description
N-(2-Cyano-3-methylbutan-2-yl)-2-(4-methyl-4-naphthalen-2-yl-2,5-dioxoimidazolidin-1-yl)acetamide is a useful research compound. Its molecular formula is C22H24N4O3 and its molecular weight is 392.459. The purity is usually 95%.
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Scientific Research Applications
Molecular Interaction Analysis
A Competition between Hydrogen, Stacking, and Halogen Bonding
This study investigates the structural stability, molecular interactions, and reactivity of a chemically similar compound. It highlights the use of X-ray diffraction, Hirshfeld surface analysis, and DFT calculations to understand the compound's stability and interactions, emphasizing the role of noncovalent interactions in determining molecular structure and stability (Gouda et al., 2022).
Chemical Sensing Applications
Histamine Colorimetry Using Naphthalenedicarboxaldehyde
A study explores the use of naphthalenedicarboxaldehyde (NDA) for histamine detection in a colorimetric method, indicating the potential of related naphthalene derivatives in developing new methods for visual colorimetry and chemical sensing (Oguri et al., 2006).
properties
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-(4-methyl-4-naphthalen-2-yl-2,5-dioxoimidazolidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3/c1-14(2)21(3,13-23)24-18(27)12-26-19(28)22(4,25-20(26)29)17-10-9-15-7-5-6-8-16(15)11-17/h5-11,14H,12H2,1-4H3,(H,24,27)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVRZUACKBQOYKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CN1C(=O)C(NC1=O)(C)C2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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